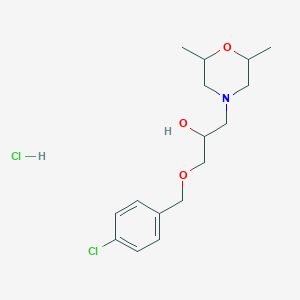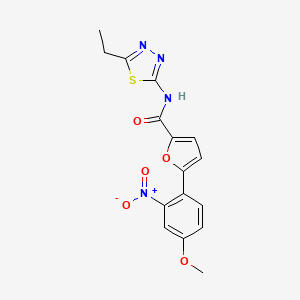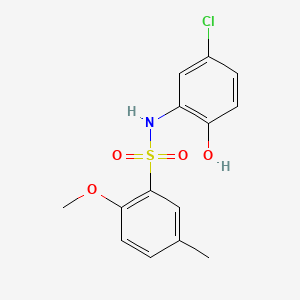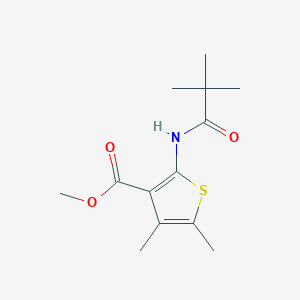
1-((4-Chlorobenzyl)oxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Chlorobenzyl)oxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is a selective β2-adrenoceptor agonist that has been used in various studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
One study details the synthesis of new propan-2-ol derivatives of the tetrahydroisoquinoline series, including compounds with structural similarities to the chemical . These compounds exhibited moderate adrenergic blocking and sympatholytic activities, indicating potential applications in designing adrenergic system modulators (Aghekyan et al., 2017).
Antifungal Activity
Another research area explored the antifungal activity of novel compounds containing the morpholine moiety against various plant pathogens. This study suggests potential agricultural applications for compounds structurally related to 1-((4-Chlorobenzyl)oxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, highlighting their effectiveness in controlling fungal diseases (Zhou et al., 2013).
Catalysis and Chemical Synthesis
In the field of catalysis, oxorhenium(V) complexes with phenolate-oxazoline ligands were studied for their O-atom-transfer reactivity. Such research illuminates the role of similar structural frameworks in catalyzing chemical reactions, potentially leading to advancements in synthetic methodologies and material sciences (Schachner et al., 2014).
Chemical Characterization and Analysis
The development of high-performance liquid chromatography methods for measuring specific chemical agents in human plasma represents another application area. Studies like these are crucial for the analysis and quantification of therapeutic agents and could be relevant for compounds with similar chemical properties (Klein et al., 1991).
Corrosion Inhibition
Research on the synthesis of tertiary amines, including morpholine derivatives, and their performance as corrosion inhibitors on carbon steel, demonstrates the utility of these compounds in industrial applications. Such compounds can significantly retard the anodic dissolution of metals, offering a protective layer against corrosion (Gao et al., 2007).
properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3.ClH/c1-12-7-18(8-13(2)21-12)9-16(19)11-20-10-14-3-5-15(17)6-4-14;/h3-6,12-13,16,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZBOXODJMPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)
![7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2869410.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869415.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)
![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)




